molecular formula C8H18O2Si B13197862 2-(tert-Butyldimethylsilyl)aceticacid

2-(tert-Butyldimethylsilyl)aceticacid

Cat. No.: B13197862
M. Wt: 174.31 g/mol
InChI Key: LAXPIARTVCARCF-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)acetic acid (CAS: 105459-05-0) is a silyl-protected carboxylic acid derivative with the molecular formula C₈H₁₈O₃Si and a molecular weight of 190.31 g/mol . Key physicochemical properties include:

  • Density: ~1.0 g/cm³
  • Boiling Point: 217.3 ± 23.0 °C
  • LogP: 2.48
  • Vapor Pressure: 0.1 ± 0.9 mmHg at 25°C

This compound is widely utilized as a protecting group in organic synthesis, particularly for hydroxyl and carboxyl functionalities, due to its stability under basic conditions and ease of removal via fluoride ions . Reported synthesis purities range from 70% to 96%, depending on the methodology .

Properties

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]acetic acid

InChI

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)6-7(9)10/h6H2,1-5H3,(H,9,10)

InChI Key

LAXPIARTVCARCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyl)acetic acid typically involves the reaction of tert-butyldimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for 2-(tert-Butyldimethylsilyl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyldimethylsilyl)acetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)acetic acid involves the formation of a stable silyl ether or ester bond with the target molecule. This bond protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed under mild acidic or basic conditions, regenerating the original functional group .

Comparison with Similar Compounds

Variation in Silyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features References
2-(tert-Butyldimethylsilyl)acetic acid C₈H₁₈O₃Si 190.31 2.48 Moderate steric hindrance; high stability in basic conditions
2-((tert-Butyldiphenylsilyl)oxy)acetic acid C₁₈H₂₂O₃Si 326.45 N/A Increased steric bulk from diphenyl groups; synthesis purity: 79–87%

Key Insights :

  • Steric Effects : The tert-butyldiphenylsilyl variant () exhibits greater steric hindrance due to bulkier diphenyl substituents, enhancing stability but complicating synthetic accessibility compared to the dimethyl analogue .
  • Synthetic Efficiency : The dimethylsilyl derivative achieves higher purity (up to 96%) in synthesis, likely due to fewer steric challenges .

Number of Silyl Protecting Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-Hydroxy-3-methylbutyric acid, 2TBDMS derivative C₁₇H₃₈O₃Si₂ 346.65 Dual TBDMS groups; enhanced protection but reduced solubility in polar solvents

Key Insights :

  • Protection Strategy : Di-TBDMS derivatives (e.g., ) offer robust protection for multiple functional groups but increase molecular weight and hydrophobicity, limiting aqueous solubility .

Ester vs. Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Features References
Acetic acid, [(tert-butyldimethylsilyl)oxy]-, tert-butyldimethylsilyl ester C₁₀H₂₂O₃Si₂ 246.44 4.56 Higher lipophilicity; suitable for non-polar reaction media

Key Insights :

  • Lipophilicity : The esterified form () has a logP of 4.56 , making it significantly more lipophilic than the acid form (logP 2.48), which is advantageous in lipid-rich environments or solvent systems .

Structural Modifications: Cyclohexyl and Benzyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-(2-tert-Butylcyclohexyl)acetic acid C₁₂H₂₂O₂ 198.30 Cyclohexyl ring introduces conformational rigidity
Benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate C₁₅H₂₄O₃Si 280.44 Benzyl ester enhances aromatic interactions; stability under hydrogenation

Key Insights :

  • Aromatic Stability: Benzyl esters () leverage aromaticity for stability but require harsher conditions (e.g., hydrogenolysis) for deprotection compared to silyl ethers .

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